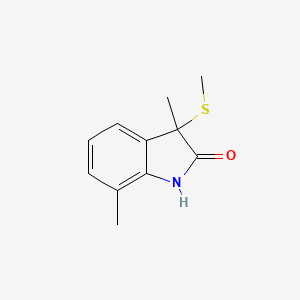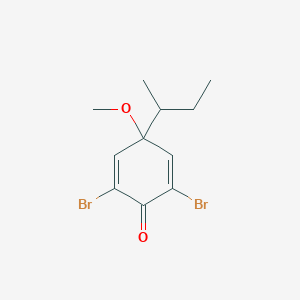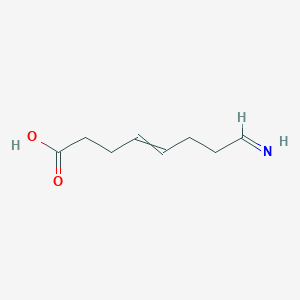![molecular formula C16H21NO2 B14583476 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- CAS No. 61046-60-4](/img/structure/B14583476.png)
1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a 1-methylheptyl group attached to the nitrogen atom, making it a unique derivative of isoindole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- can be achieved through various synthetic routes. One common method involves the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Rhodium catalysts and controlled reaction environments are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can lead to various downstream effects, including the modulation of cell signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with different functional groups.
2H-Isoindole-2-carboxylic acid: A compound with a carboxylic acid group attached to the isoindole ring.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 sets it apart from other isoindole derivatives, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61046-60-4 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
2-[(2R)-octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-9-12(2)17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-12H,3-6,9H2,1-2H3/t12-/m1/s1 |
InChIキー |
XHEHIHZWIAZNFX-GFCCVEGCSA-N |
異性体SMILES |
CCCCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCCCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)

![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
